molecular formula C6H12 B1595626 But-1-ene;ethene CAS No. 25087-34-7

But-1-ene;ethene

Cat. No.: B1595626
CAS No.: 25087-34-7
M. Wt: 84.16 g/mol
InChI Key: WXCZUWHSJWOTRV-UHFFFAOYSA-N
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Description

But-1-ene;ethene, is a synthetic polymer widely used in various industries. It is a thermoplastic material produced by the polymerization of butene and ethene monomers. This compound is known for its flexibility, resistance to internal pressure, and creep resistance, making it suitable for applications such as flexible pressure piping, packaging, and construction materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-1-ene;ethene, can be synthesized through several methods:

    Free Radical Polymerization: This method involves the use of free radical initiators to polymerize 1-butene and ethene at high temperatures and pressures.

    Ziegler-Natta Catalysts: This method uses Ziegler-Natta catalysts to catalyze the polymerization of 1-butene and ethene.

    Metallocene Catalysts: Metallocene catalysts are also used to produce random copolymers of 1-butene and ethene.

Industrial Production Methods

Industrial production of 1-butene, polymer with ethene, typically involves the use of continuous reactors where the polymerization process is carried out in liquid monomer at elevated temperatures. The process may include a series of continuously stirred and tubular reactors to produce polyethylene resins with different properties .

Chemical Reactions Analysis

But-1-ene;ethene, undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, especially when exposed to high temperatures and oxygen. Common reagents include oxygen and peroxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents such as hydrogen.

    Substitution: The polymer can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl and carboxyl groups, while substitution reactions can introduce various functional groups into the polymer chain .

Scientific Research Applications

But-1-ene;ethene, has numerous scientific research applications:

    Chemistry: It is used in the synthesis of various polymeric materials and as a model compound for studying polymerization mechanisms.

    Biology: The polymer’s biocompatibility makes it suitable for use in medical devices and drug delivery systems.

    Medicine: It is used in the development of flexible medical tubing and packaging for pharmaceuticals.

    Industry: The polymer is widely used in the production of flexible pressure piping, packaging materials, construction materials, and adhesives

Mechanism of Action

The mechanism of action of 1-butene, polymer with ethene, involves a free radical addition reaction. The free radical uses one of the electrons in the π bond to form a new bond with the carbon atom in the polymer chain. This process continues, leading to the formation of long polymer chains. The molecular structure of the polymer is complex due to its polymorphic behavior, which can affect its physical and chemical properties.

Comparison with Similar Compounds

But-1-ene;ethene, can be compared with other similar compounds such as:

    Polyethylene: While both are used in similar applications, 1-butene, polymer with ethene, offers better flexibility and resistance to internal pressure.

    Polypropylene: This compound has higher stiffness and thermal resistance compared to 1-butene, polymer with ethene, but lacks the same level of flexibility.

    Poly(1-butene): This polymer exhibits superior creep resistance and stress resistance but has a more complex polymorphic behavior

These comparisons highlight the unique properties of 1-butene, polymer with ethene, making it a valuable material for various applications.

Properties

IUPAC Name

but-1-ene;ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8.C2H4/c1-3-4-2;1-2/h3H,1,4H2,2H3;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCZUWHSJWOTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C.C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54570-68-2, 25087-34-7, 154804-03-2
Record name 1-Butene, polymer with ethene, isotactic
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URL https://commonchemistry.cas.org/detail?cas_rn=54570-68-2
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Record name 1-Butene-ethylene copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25087-34-7
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Record name 1-Butene, polymer with ethene, block
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID70905437
Record name But-1-ene--ethene (1/1)
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Molecular Weight

84.16 g/mol
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Physical Description

White odorless pellets; [Dow Chemical MSDS] Translucent to white solid with mild hydrocarbon odor; [Equistar Chemicals MSDS]
Record name 1-Butene, polymer with ethene
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CAS No.

9019-29-8, 25087-34-7, 100358-26-7
Record name Butene, polymer with ethene
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Record name 1-Butene, polymer with ethene
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Record name 1-Butene, polymer with ethene
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Record name Butene, polymer with ethene
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Record name But-1-ene--ethene (1/1)
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Record name 1-Butene, polymer with ethene
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Record name Butene, polymer with ethene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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